molecular formula C14H26N2O2 B1439755 4-(Boc-Amino)-1-cyclobutyl-piperidine CAS No. 1134330-42-9

4-(Boc-Amino)-1-cyclobutyl-piperidine

Cat. No.: B1439755
CAS No.: 1134330-42-9
M. Wt: 254.37 g/mol
InChI Key: JTAWTLNMZFQPJE-UHFFFAOYSA-N
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Description

4-(Boc-Amino)-1-cyclobutyl-piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a cyclobutyl substituent at the 1-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. The Boc group enhances stability and solubility, making it advantageous for peptide coupling and drug discovery workflows . Its cyclobutyl moiety introduces unique steric and electronic properties, influencing molecular interactions in target binding .

Mechanism of Action

Target of Action

The primary target of 4-(Boc-Amino)-1-cyclobutyl-piperidine is the amino group in organic compounds . The compound is used as a protecting group for amines, which are quite good nucleophiles and strong bases . This protection allows for transformations of other functional groups without interference from the amine group .

Mode of Action

This compound interacts with its targets through a process known as Boc-protection . This process involves the reaction of the compound with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of multifunctional targets . The compound plays a pivotal role in these pathways due to its ability to protect amino functions . The resulting products containing one or two Boc-groups can facilitate cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Pharmacokinetics

The ADME properties of this compound are influenced by its chemical structure. The compound is stable in various conditions, which impacts its bioavailability . For instance, the Boc group can be cleaved under anhydrous acidic conditions . This cleavage results in the production of tert-butyl cations , which can be scavenged to prevent nucleophilic substrates from being alkylated .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a protecting group for amines . The compound allows for the transformation of other functional groups without interference from the amine group . This protection can facilitate the synthesis of multifunctional targets .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound is stable towards most nucleophiles and bases . It can be cleaved under anhydrous acidic conditions . Therefore, the presence of such conditions can influence the compound’s action and stability.

Biological Activity

4-(Boc-Amino)-1-cyclobutyl-piperidine is a compound with significant potential in pharmaceutical development, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H26_{26}N2_{2}O2_{2}, with a molecular weight of 258.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a cyclobutyl substituent on the piperidine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits various biological activities primarily due to its ability to interact with specific molecular targets, including enzymes and receptors. Its reactivity is largely attributed to the Boc-protected amino group, which can be selectively deprotected under mild acidic conditions, allowing for further functionalization and interaction with biological systems.

The compound's mechanism of action involves binding to specific targets within cellular pathways. For instance, it has been shown to inhibit certain viral replication processes, particularly in the context of hepatitis C virus (HCV) assembly . The interaction studies indicate that it can modulate the activity of several enzymes and receptors, potentially leading to therapeutic effects against various diseases.

Comparative Analysis of Structural Analogues

Compound NameMolecular FormulaUnique Features
4-Amino-1-benzylpiperidineC13_{13}H17_{17}NContains a benzyl group instead of cyclobutyl
4-(Boc-Amino)-piperidineC12_{12}H23_{23}N2_{2}O2_{2}Lacks cyclobutyl; simpler structure
4-(Amino)-1-cyclopentylpiperidineC13_{13}H25_{25}NCyclopentyl substitution instead of cyclobutyl

This table highlights the unique structural features of this compound compared to its analogues, emphasizing how these differences may influence their respective biological activities.

Case Studies and Research Findings

  • Inhibition of Hepatitis C Virus (HCV) :
    A study identified derivatives of the 4-aminopiperidine scaffold that demonstrated potent inhibition of HCV replication. The lead compound exhibited an EC50 value of approximately 2.57 μM, indicating significant antiviral activity without appreciable cytotoxicity . This compound acts synergistically with existing antiviral agents, enhancing therapeutic efficacy.
  • G Protein-Coupled Receptor (GPCR) Interactions :
    Research into GPCRs has shown that compounds similar to this compound can modulate receptor activity involved in inflammatory responses. The interaction with histamine receptors has been noted for its implications in treating conditions like pruritis and atopic dermatitis .
  • Biochemical Pathways :
    The compound has been implicated in modulating key biochemical pathways through interactions with kinases and other enzymes. For instance, it can inhibit lysine-specific demethylase 1, affecting gene expression patterns related to cellular differentiation and proliferation.

Scientific Research Applications

Anticancer Agents

One of the primary applications of 4-(Boc-Amino)-1-cyclobutyl-piperidine is in the development of anticancer drugs. It has been utilized in synthesizing bromodomain inhibitors, which play a crucial role in regulating gene expression associated with cancer progression. For instance, compounds derived from this piperidine have shown efficacy as HepG2 cell cycle inhibitors, demonstrating potential in anti-tumor therapies .

Neurological Disorders

The compound also shows promise in treating neurological conditions such as Alzheimer’s disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing cholinergic signaling, which is often impaired in neurodegenerative diseases .

Infectious Diseases

This compound has been explored as a precursor for synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are vital for developing antiretroviral therapies aimed at managing HIV infections .

Synthesis of Bromodomain Inhibitors

A notable study involved the synthesis of bromodomain inhibitors using this compound as a starting material. The resulting compounds demonstrated significant inhibition of bromodomain-containing proteins, which are implicated in various cancers . The study highlighted the compound's ability to modulate protein-protein interactions critical for cancer cell survival.

Development of Cholinesterase Inhibitors

Another research effort focused on modifying this compound to enhance its activity against cholinesterase enzymes. The results indicated that specific substitutions on the piperidine ring improved binding affinity and selectivity for AChE over BuChE, suggesting potential for Alzheimer's treatment .

Data Tables

Application AreaCompound TypeKey Findings
AnticancerBromodomain InhibitorsSignificant inhibition of cancer cell proliferation
Neurological DisordersCholinesterase InhibitorsEnhanced AChE inhibition improves cognitive function
Infectious DiseasesNNRTIsEffective against HIV-1 replication

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Boc-Amino)-1-cyclobutyl-piperidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the piperidine nitrogen, followed by cyclobutyl functionalization. Key steps include:

  • Boc Protection: Reacting 4-amino-piperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions .
  • Cyclobutylation: Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) or alkylation with cyclobutyl halides. Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products .
  • Purification: Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to achieve ≥98% purity. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • GC-MS: Confirm molecular weight (e.g., base peak at m/z 276.38) using electron ionization (EI) at 70 eV. Use RT locking with tetracosane (reference RT: ~9.26 min) for retention time consistency .
  • FTIR-ATR: Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • HPLC-TOF: Validate purity (Δppm ≤1.34 between theoretical and measured exact mass) .
  • NMR (¹H/¹³C): Assign cyclobutyl protons (δ 1.5–2.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer:

  • Storage Conditions: Store as a crystalline solid at –20°C in airtight, light-protected containers. Avoid moisture to prevent Boc group hydrolysis .
  • Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation. Use λmax = 249 nm for UV-based quantification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model the compound’s conformational flexibility using software like Gaussian or Schrödinger Suite. Focus on cyclobutyl ring strain and Boc group steric effects .
  • Density Functional Theory (DFT): Calculate activation energies for deprotection reactions (e.g., acid-mediated Boc removal) to identify optimal conditions (e.g., trifluoroacetic acid in DCM) .
  • Docking Studies: Predict binding affinities with biological targets (e.g., opioid receptors) using AutoDock Vina. Validate with experimental IC₅₀ values from radioligand assays .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., 4-Anilino-1-Boc-piperidine) to assign ambiguous signals. Use DEPT-135 to distinguish CH₂ and CH₃ groups .
  • High-Resolution Mass Spectrometry (HRMS): Resolve isobaric interferences (e.g., C₁₆H₂₄N₂O₂ vs. C₁₇H₂₆N₂O) by achieving mass accuracy <2 ppm .
  • X-ray Crystallography: Resolve stereochemical uncertainties (e.g., cyclobutyl conformation) by growing single crystals in ethyl acetate/hexane .

Q. How can reaction pathways be optimized to minimize byproducts during Boc deprotection?

Methodological Answer:

  • Acid Selection: Compare HCl/dioxane vs. TFA/DCM for Boc removal efficiency. Monitor reaction progress via in-situ FTIR (disappearance of carbonyl peak at ~1700 cm⁻¹) .
  • Temperature Control: Use –10°C to 0°C for slow deprotection, reducing side reactions like piperidine ring oxidation .
  • Workup Optimization: Neutralize with aqueous NaHCO₃ or scavenger resins (e.g., polystyrene-bound trisamine) to isolate the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 4-(Boc-Amino)-1-cyclobutyl-piperidine, differing primarily in substituents, functional groups, or ring systems. Key comparisons include:

4-(Boc-Amino)-1-cyclopropyl-piperidine

  • Structure : Cyclopropyl group at the 1-position (smaller ring than cyclobutyl).
  • Molecular Weight : 240.35 g/mol (vs. 240.35 g/mol for the cyclobutyl analogue, assuming similar frameworks) .
  • This may affect pharmacokinetics in drug candidates .
  • Applications : Used in fragment-based drug design for probing steric effects in receptor binding .

1-Boc-4-(Aminomethyl)piperidine

  • Structure: Aminomethyl (-CH2NH2) group at the 4-position.
  • Molecular Weight : 214.30 g/mol .
  • Properties : The free amine (after Boc deprotection) enables conjugation or further functionalization. Lower molecular weight may enhance membrane permeability.
  • Synthesis : Prepared via reductive amination or coupling reactions using Boc-protected intermediates .
  • Applications : Intermediate in kinase inhibitor synthesis .

4-Anilino-1-Boc-piperidine

  • Structure: Anilino (phenylamino) group at the 4-position.
  • Molecular Weight : 276.4 g/mol .
  • Properties: The aromatic anilino group enhances π-π stacking interactions, useful in opioid receptor ligand design.
  • Applications : Precursor for synthetic opioids and forensic reference standards .

4-Amino-1-Boc-piperidine-4-carboxylic Acid

  • Structure : Carboxylic acid and Boc-protected amine at the 4-position.
  • Molecular Weight : 244.29 g/mol .
  • Properties : Amphoteric nature (acidic and basic groups) enables zwitterionic behavior, impacting solubility and crystallinity.
  • Applications : Building block for peptidomimetics and constrained peptide analogues .

1-Boc-4-cbz-amino-piperidine

  • Structure : Dual protection with Boc and carbobenzyloxy (Cbz) groups.
  • Molecular Weight : 334.41 g/mol .
  • Properties : Sequential deprotection (Boc followed by Cbz) allows orthogonal functionalization in multi-step syntheses.
  • Applications : Used in combinatorial chemistry for generating diverse amine libraries .

Structural and Functional Comparison Table

Compound Substituents Molecular Weight (g/mol) Key Applications Stability/Storage
This compound Cyclobutyl, Boc-amine 240.35* Drug intermediates, viral inhibitors Stable at -20°C
4-(Boc-Amino)-1-cyclopropyl-piperidine Cyclopropyl, Boc-amine 240.35 Steric probes in drug design Long-term storage
1-Boc-4-(Aminomethyl)piperidine Boc-amine, aminomethyl 214.30 Kinase inhibitor synthesis Room temperature
4-Anilino-1-Boc-piperidine Anilino, Boc-amine 276.4 Opioid precursors -20°C, crystalline
4-Amino-1-Boc-piperidine-4-carboxylic Acid Boc-amine, carboxylic acid 244.29 Peptidomimetics Hygroscopic, dry storage
1-Boc-4-cbz-amino-piperidine Boc-amine, Cbz-amine 334.41 Orthogonal protection in libraries Moisture-sensitive

Properties

IUPAC Name

tert-butyl N-(1-cyclobutylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)15-11-7-9-16(10-8-11)12-5-4-6-12/h11-12H,4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWTLNMZFQPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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